3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane]
Overview
Description
3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a triazino-benzoxazepine core, which is known for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This can be achieved through the condensation of appropriate starting materials under specific reaction conditions. For example, the reaction of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol with propargyl bromide in a NaOH-H2O-DMSO superbase medium can yield the desired core structure . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms.
Scientific Research Applications
This compound has significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development. Research has shown that derivatives of the triazino-benzoxazepine core exhibit potent antimalarial, antidepressant, and antileishmanial activities . Additionally, these compounds can act as DNA intercalating agents with antiviral and cytotoxic properties, further expanding their applications in medicinal chemistry .
Mechanism of Action
The mechanism of action of 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves its interaction with specific molecular targets and pathways. For example, compounds with similar structures have been shown to bind to iron ions, thereby inhibiting iron-dependent enzymes and processes in cancer cells . This can lead to the induction of apoptosis and cell cycle arrest, making these compounds effective anticancer agents. The exact molecular targets and pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] can be compared to other similar compounds, such as 5H-[1,2,4]triazino[5,6-b]indole derivatives and indolo[2,3-b]quinoxalines . These compounds share a similar triazino core structure but differ in their substituents and overall molecular architecture. The unique spiro linkage in 3-methyl-3’-(propylthio)-7’H-spiro[cyclohexane-1,6’-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] sets it apart from these related compounds, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
3'-methyl-3-propylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclohexane] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c1-3-11-25-18-20-17-16(22-23-18)14-8-4-5-9-15(14)21-19(24-17)10-6-7-13(2)12-19/h4-5,8-9,13,21H,3,6-7,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFBDTDMGAHIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCC(C4)C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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